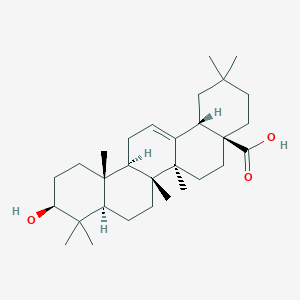

Oleanolic Acid

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-GTOFXWBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858790 | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-02-1 | |

| Record name | Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEANOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK8R7TGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Oleanolic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has long been recognized for its diverse pharmacological properties. However, the therapeutic potential of its synthetic and semi-synthetic derivatives has garnered increasing attention in recent years. Structural modifications of the OA scaffold have led to the development of novel compounds with enhanced potency and selectivity against a spectrum of diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, hepatoprotective, and antidiabetic effects. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding of the mechanisms of action.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1]

Quantitative Data: Anticancer Activity

| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HT-29 (Colon) | Proliferation Assay | 160.6 | [2] |

| This compound | HepG2 (Liver) | MTT | 31.94 | [3] |

| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Breast) | Not Specified | 4.0 | [4] |

| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 (Breast) | Not Specified | 6.5 | [4] |

| Compound 1d | A2780 (Ovarian) | Not Specified | 0.9 | [5] |

| Compound 7a | PC3 (Prostate) | MTT | 0.39 | [6] |

| Compound 8a | A549 (Lung) | MTT | 0.22 | [6] |

| Furoxan-based derivative 8b | HCC (Liver) | Not Specified | Potent Inhibition | [7] |

| Furoxan-based derivative 16b | HCC (Liver) | Not Specified | Potent Inhibition | [7] |

| Lactone derivative 2 | HCT-116 (Colon) | MTT | 1-9 | [8] |

| Lactone derivative 6 | HCT-116 (Colon) | MTT | 1-9 | [8] |

| Bromolactone derivative 10 | HCT-116 (Colon) | MTT | 1-9 | [8] |

| Derivative 4d | HCT-116 (Colon) | MTT | 38.5 | [9] |

| Derivative 4k | HCT-116 (Colon) | MTT | 39.3 | [9] |

| Derivative 4m | HCT-116 (Colon) | MTT | 40.0 | [9] |

| Derivative 4l | LS-174T (Colon) | MTT | 44.0 | [9] |

| Derivative 4e | LS-174T (Colon) | MTT | 44.3 | [9] |

| Derivative 5d | LS-174T (Colon) | MTT | 38.0 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

Materials:

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete cell culture medium. The final concentration of the solvent should be non-toxic to the cells (typically below 0.5%).

-

Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Signaling Pathways in Anticancer Activity

This compound and its derivatives exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[15]

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[16]

Quantitative Data: Anti-inflammatory Activity

| Derivative | Cell Line | Parameter | IC50 (µM) | Reference |

| Diamine-PEGylated OA (OADP) | RAW 264.7 | NO Inhibition (48h) | 1.09 µg/mL | [16] |

| Diamine-PEGylated OA (OADP) | RAW 264.7 | NO Inhibition (72h) | 0.95 µg/mL | [16] |

| This compound | RAW 264.7 | NO Inhibition (48h) | 31.28 µg/mL | [16] |

| This compound | RAW 264.7 | NO Inhibition (72h) | 42.91 µg/mL | [16] |

| Compound 2 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |

| Compound 8 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |

| Compound 9 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |

| Compound 10 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |

| Hydroxylated/Glycosylated Derivatives | Not Specified | NO Inhibition | 8.28 - 40.74 | [6] |

| 3,12-Dioxoolean-1,9-dien-28-oic acid | Mouse Macrophages | NO Inhibition | 0.9 | [18] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 1% sulfanilamide (B372717) in 5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Supernatant Collection: After incubation, collect 100 µL of the supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite (B80452) concentration based on a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[19]

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

Antiviral Activity

Several this compound derivatives have been identified as potent antiviral agents, particularly against HIV and Herpes Simplex Virus (HSV). Their mechanisms of action include inhibiting viral entry and replication.[5][20]

Quantitative Data: Antiviral Activity

| Derivative | Virus | Assay | EC50 | Reference |

| This compound | HSV-1 | Plaque Reduction | 6.8 µg/mL | [5] |

| This compound | HSV-2 | Plaque Reduction | 7.8 µg/mL | [5] |

| OA Derivative 32 | HIV | In vitro | 0.32 µM | [20] |

| 3-O-acyl-ursolic acid derivative | HIV | In vitro | 0.31 µM | [5] |

| Salaspermic acid | HIV | In vitro | 10 µM | [5] |

| Betulinic acid | HIV | In vitro | 1.4 µM | [5] |

| Phthaloyl derivative 23 | HIV-1 Protease | In vitro | 0.79 µM (IC50) | [21] |

| Phthaloyl derivative 24 | HIV-1 Protease | In vitro | 0.88 µM (IC50) | [21] |

| AXX-18 | HSV-1/F | Plaque Reduction | 1.47 µM | [1] |

| OA Trimer 12c | Influenza A/WSN/33 (H1N1) | In vitro | 0.31 µM (IC50) | [22] |

| OA Trimer 12e | Influenza A/WSN/33 (H1N1) | In vitro | 0.57 µM (IC50) | [22] |

| OA Trimer 13c | Influenza A/WSN/33 (H1N1) | In vitro | 0.38 µM (IC50) | [22] |

| OA Trimer 13d | Influenza A/WSN/33 (H1N1) | In vitro | 0.23 µM (IC50) | [22] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Vero cells (or other susceptible cell line)

-

Virus stock (e.g., HSV-1)

-

96-well or 6-well plates

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus for a specific period (e.g., 1 hour) to allow for viral adsorption.

-

Compound Treatment: After viral adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the this compound derivative.

-

Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 48-72 hours).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Hepatoprotective Activity

This compound and its derivatives have shown significant hepatoprotective effects against liver injury induced by various toxins. Their protective mechanisms involve antioxidant and anti-inflammatory actions.[5]

Experimental Protocol: In Vivo Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This animal model is widely used to evaluate the hepatoprotective potential of compounds against chemically-induced liver injury.[2][23][24][25]

Animals:

-

Male BALB/c mice or Wistar rats

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into several groups: a normal control group, a CCl4 control group, a positive control group (e.g., silymarin), and treatment groups receiving different doses of the this compound derivative.

-

Dosing: Administer the this compound derivative or vehicle to the respective groups for a specified period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the last day of treatment, induce liver injury by intraperitoneal injection of CCl4 (e.g., 0.25 ml/kg in olive oil).[23]

-

Sample Collection: After 24 hours of CCl4 administration, collect blood samples for biochemical analysis and sacrifice the animals to collect liver tissue for histopathological examination.

-

Biochemical Analysis: Measure the levels of serum liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Examination: Process the liver tissues for histopathological analysis to observe changes in liver architecture, such as necrosis, inflammation, and steatosis.

Caption: Experimental workflow for in vivo hepatoprotective activity assessment.

Antidiabetic Activity

This compound derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase.[6][26]

Quantitative Data: Antidiabetic Activity (α-Glucosidase Inhibition)

| Derivative | Source | IC50 (µM) | Reference |

| This compound | Lagerstroemia speciosa | 10-15 | [17] |

| Compound 33d (piperazine conjugate) | Synthetic | 1.90 | [6] |

| This compound | Monotheca buxifolia | 5 | [27] |

| Benzylidene analog 4i | Synthetic | 0.40 | [23] |

| Oxime ester derivative 3a | Synthetic | 0.35 | [28] |

| Oxime ester derivative 3f | Synthetic | 3.80 (α-amylase) | [28] |

| Niacin ester derivative (ND) | Synthetic | 24.25 µg/mL (α-amylase) | [29] |

| Glycogen phosphorylase inhibitor 8g | Synthetic | 5.4 | [30] |

| PTP-1B inhibitor 26 | Synthetic | 1.91 | [21] |

| PTP-1B inhibitor 29 | Synthetic | 0.56 | [21] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay determines the inhibitory effect of compounds on α-glucosidase, an enzyme involved in the digestion of carbohydrates.[11]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the this compound derivative for 5 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, pNPG, to each well.

-

Incubation: Incubate the reaction mixture for 20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding sodium carbonate.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which is a product of the enzymatic reaction.

-

Calculation: Calculate the percentage of inhibition of α-glucosidase activity for each compound concentration compared to the control without an inhibitor. Determine the IC50 value.

This guide provides a comprehensive technical overview of the significant biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of these promising therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activities of this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Antihepatocellular Carcinoma Activity of Nitric Oxide Releasing Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. benchchem.com [benchchem.com]

- 15. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Principal Bioactive Properties of this compound, Its Derivatives, and Analogues | MDPI [mdpi.com]

- 22. Design and Synthesis of this compound Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mouse model of CCl4-induced acute liver injury and SSd treatment [bio-protocol.org]

- 24. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. diabetesjournals.org [diabetesjournals.org]

- 27. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and evaluation of novel this compound derivatives as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Triterpenoid: A Technical Guide to Oleanolic Acid's Natural Occurrence and Sources

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Quantitative Distribution, and Analytical Methodologies for Oleanolic Acid.

This compound, a pentacyclic triterpenoid (B12794562), is a widely distributed secondary metabolite in the plant kingdom, esteemed for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. This technical guide provides an in-depth exploration of its natural sources, quantitative occurrence, and the experimental protocols essential for its extraction and analysis. This document is intended to serve as a critical resource for professionals in research, science, and drug development, facilitating further investigation into this promising natural compound.

Natural Occurrence and Distribution

This compound is found in a vast array of plant species, often concentrated in the epicuticular waxes of leaves, fruits, and flowers, where it plays a protective role against environmental stressors.[1][2][3] It exists in both its free acid form and as an aglycone of triterpenoid saponins.[1][4] Its presence is particularly abundant in plants belonging to the Oleaceae family.[3]

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and developmental stage.[3] Notably, the peels and skins of fruits often contain substantially higher levels of this compound compared to the pulp.[2][5]

Quantitative Analysis of this compound in Natural Sources

Accurate quantification of this compound in plant materials is crucial for standardization and quality control in both research and commercial applications. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose. The following tables summarize the quantitative data of this compound content in various plant sources, as reported in scientific literature.

Table 1: this compound Content in Medicinal Plants

| Plant Species | Plant Part | Concentration (mg/g Dry Weight unless otherwise specified) | Reference(s) |

| Olea europaea (Olive) | Leaves | 31 | [6] |

| Olea europaea (Olive) | Bark | up to 9.8 | [6] |

| Gentiana olivieri | Flower | 1.82 | [7][8] |

| Gentiana olivieri | Whole Aerial Plant | 0.75 | [7][8] |

| Ligustrum lucidum | Fruit | 6-12% (60-120 mg/g) | [9] |

| Sophora japonica | Seeds | 2-5% (20-50 mg/g) | [9] |

| Eriobotrya japonica | Dry Sepals | 0.68 | [6] |

| Eriobotrya japonica | Petals | 0.12 | [6] |

| Punica granatum (Pomegranate) | Flowers | 5.9 (ethanol extraction), 9.7 (ultrasound-assisted extraction) | [6] |

Table 2: this compound Content in Food Sources

| Food Source | Form | Concentration (mg/100g unless otherwise specified) | Reference(s) |

| Olives and Olive Oil | - | Main dietary source; daily intake in Mediterranean diet ~25 mg | [2][5] |

| Green Raisins | Dried Fruit | 79 | [10] |

| Sultana Raisins | Dried Fruit | 65.9 | [10] |

| Kyoho Raisins | Dried Fruit | 38.5 | [10] |

| Cranberries | Fruit | 17.8 | [10] |

| Blueberries | Fruit | 13.9 | [10] |

| Cherries | Fruit | 1.7 | [10] |

| Apples | Fruit Peel | - | [5] |

| Pears | Fruit Peel | - | [5] |

| Jujube | Fruit | - | [5] |

Experimental Protocols for Quantification

Detailed methodologies are essential for the accurate and reproducible quantification of this compound. Below are generalized protocols for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used method for the precise quantification of this compound.

1. Sample Preparation (General Method):

-

Extraction: Dried and powdered plant material is typically extracted using a Soxhlet apparatus with methanol (B129727) or ethanol (B145695). Other methods include maceration with organic solvents like 95% ethanol at room temperature.[1]

-

Hydrolysis (for saponins): To quantify total this compound (free and from saponins), acid hydrolysis of the extract is performed to release the aglycone.

-

Purification: The crude extract may be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

-

Final Solution: The dried extract is redissolved in a suitable solvent (e.g., methanol) to a known concentration for HPLC analysis.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[8][11]

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and an acidic aqueous buffer (e.g., 0.03 mol/L phosphate (B84403) buffer, pH 2.9) in a ratio of approximately 85:15 (v/v).[8][11] Another reported mobile phase is 0.1% formic acid in acetonitrile:isopropanol (93:7).

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[8][11]

-

Detection: UV detection at 210 nm is a common method for quantifying this compound.[8][11]

-

Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a high-throughput method for the quantification of this compound.

1. Sample and Standard Preparation:

-

Sample Extraction: Similar extraction methods as for HPLC are used.

-

Standard Solution: A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL). Calibration standards are prepared by diluting the stock solution.

2. Chromatographic Conditions:

-

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.[12][13]

-

Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

-

Mobile Phase (Developing Solvent): A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid in a ratio of 7:3:0.2 (v/v/v).[14] Another reported mobile phase is toluene:methanol (9:1).[12]

-

Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

-

Derivatization: After development, the plate is dried and sprayed with a derivatizing agent, such as anisaldehyde-sulfuric acid reagent, followed by heating to visualize the spots.[12][14]

-

Densitometric Scanning: The plate is scanned using a densitometer at a specific wavelength (e.g., 530 nm) to quantify the separated compounds.[14] The Rf value for this compound is used for identification (e.g., approximately 0.31 in toluene:methanol 9:1).[12]

-

Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentrations. The amount of this compound in the sample is then calculated from this curve.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is critical for drug development and therapeutic applications.

Anti-Cancer Effects

In the context of cancer, this compound has been shown to interfere with several key signaling cascades that regulate cell proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Pathway: this compound and its derivatives can inhibit the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in a dose-dependent manner.[1] This pathway is often hyperactivated in cancer and promotes cell growth and survival.

-

NF-κB Pathway: this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation.[1][15]

-

Mitochondrial Apoptosis Pathway: this compound can induce apoptosis through a mitochondrial-dependent pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1] It can also modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]

-

AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[6][9] AMPK activation can lead to the inhibition of anabolic pathways required for cancer cell growth.[6][9]

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are well-documented and are mediated through the modulation of several signaling pathways.

-

NF-κB Pathway: As in cancer, this compound inhibits the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[3][8][15]

-

MAPK Pathway: this compound can suppress the activation of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, which are involved in the inflammatory response.[2][3][16]

-

Nrf2 Pathway: this compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][17] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress, a key component of inflammation.[2][17]

Effects on Insulin (B600854) Signaling

This compound has demonstrated potential in improving insulin sensitivity and glucose metabolism, making it a compound of interest for diabetes research.

-

IRS/PI3K/Akt Pathway: this compound can enhance insulin signaling by modulating the insulin receptor substrate (IRS)/PI3K/Akt pathway, leading to increased glucose uptake.[10] It can also inhibit protein tyrosine phosphatases like PTP1B, which are negative regulators of insulin signaling.[17]

-

AMPK/ERK Pathway: By activating the ERK1/2-AMPK axis, this compound can promote glucose uptake and fatty acid oxidation in muscle and liver cells.[10][18]

This technical guide provides a foundational understanding of this compound's natural prevalence and the methodologies for its study. The presented data and protocols are intended to support and guide future research into the therapeutic potential of this remarkable natural compound.

References

- 1. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound on the insulin signaling pathway in skeletal muscle of streptozotocin-induced diabetic male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Potential of Synthetic this compound Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of this compound in the flower of Gentiana olivieri Griseb. by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. plantarchives.org [plantarchives.org]

- 14. journalejmp.com [journalejmp.com]

- 15. Anti-inflammatory effects of this compound on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation [frontiersin.org]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of Oleanolic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid, a pentacyclic triterpenoid (B12794562), is a widely distributed natural compound in the plant kingdom, renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and hepatoprotective effects. Its therapeutic potential has spurred significant interest in understanding its biosynthesis to enable enhanced production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this valuable secondary metabolite.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the ubiquitous isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon molecule, 2,3-oxidosqualene (B107256), the linear precursor for all triterpenoids.

The dedicated pathway to this compound commences with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications, as depicted in the following pathway diagram.

Figure 1: The biosynthesis pathway of this compound from acetyl-CoA.

Key Enzymes and Intermediates

-

β-Amyrin Synthase (bAS): This oxidosqualene cyclase (OSC) is the committed enzyme in the oleanane-type triterpenoid pathway. It catalyzes the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic β-amyrin. This single enzymatic step establishes the characteristic oleanane (B1240867) skeleton.[1][2]

-

Cytochrome P450 Monooxygenases (CYP716A Family): A series of oxidative reactions at the C-28 position of β-amyrin are catalyzed by members of the CYP716A subfamily of cytochrome P450 enzymes. These enzymes are multifunctional oxidases that sequentially convert the C-28 methyl group of β-amyrin into a hydroxyl group (erythrodiol), then to an aldehyde (oleanolic aldehyde), and finally to a carboxylic acid, yielding this compound.[3][4] Prominent examples include CYP716A12 from Medicago truncatula and CYP716A15 from Vitis vinifera.[3][5]

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production varies significantly across different plant species and can be substantially improved through metabolic engineering in microbial hosts. The following tables summarize key quantitative data related to this compound content in various plants and yields from engineered yeast strains.

Table 1: this compound Content in Various Plant Species

| Plant Species | Plant Part | This compound Content (mg/g Dry Weight) | Reference(s) |

| Olea europaea (Olive) | Leaves | up to 31 | [6] |

| Olea europaea (Olive) | Bark | up to 9.8 | [6] |

| Thymus persicus | Aerial Parts | 4.806 | [7] |

| Ziziphora clinopodioides | Aerial Parts | 0.76 | [8] |

| Ilex aquifolium | Leaves | 5.0 | [5] |

| Gentiana olivieri | Flower | 1.82 | [9] |

| Lantana camara | Roots | 11.4 - 16.7 | [10] |

Table 2: Production of this compound and its Precursor β-Amyrin in Engineered Saccharomyces cerevisiae

| Engineered Strain | Key Genes Expressed | Product | Titer (mg/L) | Reference(s) |

| Engineered S. cerevisiae | G. uralensis β-AS, C. roseus CYP716A154, A. thaliana AtCPR | This compound | 5.19 | [11] |

| Engineered S. cerevisiae R3 | Overexpression of PPP pathway, tPgHMGR1, SmFPS, β-AS, CYP716A154, AtCPR | This compound | 53.96 | [11] |

| Engineered S. cerevisiae | Optimization of P450/CPR pairing, GAL deregulation, overexpression of tHMG1, ERG9, ERG1 | This compound | 186.1 | [12] |

| Engineered S. cerevisiae (Optimized Fermentation) | Optimization of P450/CPR pairing, GAL deregulation, overexpression of tHMG1, ERG9, ERG1 | This compound | 606.9 | [12][13] |

| Engineered S. cerevisiae (Multi-strategy) | Inducible promoters, precursor pool expansion, pathway refactoring, diploid construction | This compound | 4070 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful study of the this compound biosynthesis pathway. This section provides an overview of key experimental protocols.

Heterologous Expression and Functional Characterization of Pathway Genes in Yeast

The functional characterization of candidate genes for β-amyrin synthase and CYP716A enzymes is commonly performed through heterologous expression in Saccharomyces cerevisiae.

Figure 2: Workflow for heterologous expression and functional analysis in yeast.

Detailed Steps:

-

Gene Isolation and Vector Construction:

-

Isolate total RNA from the plant of interest and synthesize cDNA.

-

Amplify the full-length coding sequences of the candidate β-amyrin synthase and CYP716A genes using gene-specific primers.

-

Clone the amplified PCR products into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).[14]

-

For CYP716A characterization, co-expression with a cytochrome P450 reductase (CPR) from a model plant like Arabidopsis thaliana is often necessary.[11]

-

-

Yeast Transformation and Culture:

-

Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., INVSc1). For β-amyrin synthase characterization, a strain deficient in lanosterol (B1674476) synthase can be used to reduce background sterol synthesis.[14]

-

Select positive transformants on appropriate selection media.

-

Grow the yeast culture in a suitable medium and induce gene expression by adding galactose.[15]

-

-

Metabolite Extraction and Analysis:

-

After a period of induction, harvest the yeast cells.

-

Extract the metabolites using an organic solvent such as ethyl acetate.[15][16]

-

The extracted metabolites are then typically derivatized, for example, by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase their volatility for gas chromatography.

-

Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced triterpenoids by comparing their retention times and mass spectra with authentic standards.[15][16]

-

In Vitro Enzyme Assays

In vitro assays are essential for determining the kinetic properties of the biosynthetic enzymes.

β-Amyrin Synthase Assay (General Protocol):

-

Enzyme Preparation:

-

Assay Reaction:

-

The reaction mixture typically contains the purified enzyme or microsomal fraction, a buffer solution to maintain optimal pH, and the substrate 2,3-oxidosqualene.

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the product, β-amyrin, with an organic solvent.

-

Analyze the extracted product by GC-MS as described above.

-

CYP716A Enzyme Assay (General Protocol):

-

Enzyme Preparation:

-

Prepare microsomes from yeast or insect cells co-expressing the CYP716A enzyme and a cytochrome P450 reductase.[5]

-

-

Assay Reaction:

-

The reaction mixture should contain the microsomal fraction, a buffer, the substrate (β-amyrin, erythrodiol, or oleanolic aldehyde), and a source of reducing equivalents, typically NADPH.

-

Incubate the reaction at an optimal temperature.

-

-

Product Extraction and Analysis:

-

Extract the products (erythrodiol, oleanolic aldehyde, and this compound) and analyze by GC-MS.[5]

-

Conclusion

This technical guide has provided a detailed overview of the this compound biosynthesis pathway in plants, presenting the core enzymatic steps, quantitative data on production, and foundational experimental protocols. A thorough understanding of this pathway is paramount for the rational design of metabolic engineering strategies aimed at overproducing this compound and its valuable derivatives in both plants and microbial systems. Further research into the kinetic properties of the involved enzymes and the regulatory networks governing their expression will undoubtedly pave the way for more efficient and sustainable production of these pharmacologically important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 3. A method for determining kinetic parameters at high enzyme concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. up.lublin.pl [up.lublin.pl]

- 9. researchgate.net [researchgate.net]

- 10. This compound and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Construction of this compound-producing Saccharomyces cerevisiae cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing this compound production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

Oleanolic Acid: A Multifaceted Regulator in the Amelioration of Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome represents a cluster of interconnected metabolic abnormalities, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, has emerged as a promising therapeutic agent for metabolic syndrome due to its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the role of this compound in mitigating metabolic syndrome, with a focus on its underlying molecular mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

This compound (3β-hydroxyolean-12-en-28-oic acid) is a bioactive compound that has been traditionally used in herbal medicine for its diverse health benefits.[1] Modern scientific investigation has substantiated many of these claims, revealing its potent anti-inflammatory, antioxidant, anti-hyperlipidemic, and insulin-sensitizing properties.[2][3] These pleiotropic effects make this compound a compelling candidate for the management of metabolic syndrome, a complex pathology driven by chronic low-grade inflammation, oxidative stress, and dysregulated metabolism.[1][4] This document aims to provide a detailed technical resource for researchers and professionals in drug development, summarizing the current understanding of this compound's mechanisms of action and providing practical information for its study.

Mechanisms of Action in Metabolic Syndrome

This compound exerts its beneficial effects on metabolic syndrome through the modulation of several key signaling pathways. These interconnected pathways regulate inflammation, oxidative stress, glucose and lipid metabolism, and insulin signaling.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a cornerstone of metabolic syndrome, contributing to insulin resistance and endothelial dysfunction. This compound has been shown to potently suppress inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7]

-

NF-κB Pathway: this compound inhibits the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[8][9] This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][11][12]

-

MAPK Pathway: this compound can also modulate the activity of MAPKs, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[13][14][15] By inhibiting the phosphorylation of these kinases, this compound can further reduce the production of inflammatory mediators.[4]

Antioxidant Effects through Nrf2 Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to the pathogenesis of metabolic syndrome. This compound enhances the cellular antioxidant response primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation.[18] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS.[17][19]

Improvement of Insulin Resistance via PI3K/Akt Signaling

Insulin resistance is a central feature of metabolic syndrome, characterized by a diminished response of target tissues to insulin. This compound has been shown to improve insulin sensitivity through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[5][20][21]

This compound can enhance the phosphorylation of key components of the insulin signaling cascade, including the insulin receptor substrate (IRS) and Akt.[11][22] Activated Akt, in turn, promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissue.[23] Furthermore, activated Akt can phosphorylate and inactivate glycogen (B147801) synthase kinase 3 (GSK3), leading to increased glycogen synthesis. In the liver, this compound-mediated Akt activation suppresses the expression of gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.[23][24]

Quantitative Data from Preclinical and Clinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound in animal models of metabolic syndrome. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Metabolic Parameters in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet (HFD)-induced obese mice | 25 and 50 mg/kg/day (intragastric) | 4 weeks | ↓ Body weight, ↓ Adipose tissue hypertrophy, ↓ Macrophage infiltration, Improved insulin resistance | [25] |

| db/db mice | 20 mg/kg/day (i.p.) | 2 weeks | ↓ Fasting blood glucose, Improved glucose and insulin tolerance, ↓ Serum TG, TC, LDL, ↑ Serum HDL | [26] |

| HFD-induced hyperlipidemic mice | Not specified | Not specified | ↓ Serum TG, TC, and LDL | [27] |

| Fructose-fed rats | Not specified | Not specified | ↓ Serum TG, TC, LDL, and MDA; ↑ Serum HDL, NO, SOD, and CAT | [26] |

| Streptozotocin-induced diabetic rats | 60 mg/kg/day | Not specified | ↓ Fasting blood glucose, ↓ Serum IL-1β, IL-6, and TNF-α; ↑ Serum NO | [26] |

Abbreviations: TC, Total Cholesterol; TG, Triglycerides; HDL, High-Density Lipoprotein; LDL, Low-Density Lipoprotein; MDA, Malondialdehyde; NO, Nitric Oxide; SOD, Superoxide Dismutase; CAT, Catalase; IL, Interleukin; TNF, Tumor Necrosis Factor.

Table 2: Effects of this compound in Human Clinical Trials

| Study Population | Intervention | Duration | Key Findings | Reference |

| Hyperlipidemic patients | This compound (4 tablets, 3 times/day) | 4 weeks | ↓ Serum TC, TG, and HDL-c | [1][6][28] |

| Prediabetic individuals | OA-enriched olive oil (30 mg OA/day) | Not specified | Study ongoing to assess prevention of diabetes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.

In Vivo Animal Studies

-

Animal Models:

-

High-Fat Diet (HFD)-Induced Obesity: C57BL/6J mice are typically fed a diet with 45-60% of calories from fat for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[25]

-

Genetic Models of Diabetes and Obesity: db/db mice, which have a mutation in the leptin receptor gene, are commonly used as a model of severe obesity, hyperglycemia, and insulin resistance.[26]

-

Chemically-Induced Diabetes: Streptozotocin (STZ) is administered to rodents to induce pancreatic β-cell destruction and subsequent hyperglycemia, modeling type 1 diabetes, but also used to study complications relevant to type 2 diabetes.[26]

-

-

This compound Administration:

-

Route: Intragastric gavage or intraperitoneal (i.p.) injection are common routes of administration.

-

Vehicle: this compound is often suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil.

-

Dosage: Doses typically range from 10 to 100 mg/kg body weight per day.

-

-

Biochemical Assays:

-

Glucose Homeostasis: Fasting blood glucose is measured using a glucometer. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed by intraperitoneal injection of glucose or insulin, respectively, followed by blood glucose measurements at various time points.[25]

-

Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are determined using commercially available enzymatic kits.[26]

-

Inflammatory Markers: Serum or tissue levels of cytokines (TNF-α, IL-6, IL-1β) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[26]

-

Oxidative Stress Markers: Activities of antioxidant enzymes (SOD, CAT, GPx) and levels of malondialdehyde (MDA) in tissues are measured using specific assay kits.[23]

-

In Vitro Cell Culture Studies

-

Cell Lines:

-

Hepatocytes: HepG2 (human hepatoma) cells are widely used to study insulin resistance and lipid metabolism.[9][11]

-

Macrophages: RAW 264.7 (murine macrophage) cells are used to investigate inflammatory responses.[29]

-

Adipocytes: 3T3-L1 (murine preadipocyte) cells can be differentiated into mature adipocytes to study adipogenesis and insulin signaling.

-

-

Experimental Procedures:

-

Induction of Insulin Resistance: HepG2 cells are often treated with high concentrations of glucose, free fatty acids (e.g., palmitate or oleate), or TNF-α to induce insulin resistance.[9][11]

-

Induction of Inflammation: RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[29]

-

This compound Treatment: this compound, typically dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the cell culture medium at various concentrations (e.g., 1-50 µM).

-

Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, NF-κB p65) are determined by Western blotting using specific antibodies.[11]

-

Quantitative Real-Time PCR (qRT-PCR): Gene expression levels of inflammatory cytokines, antioxidant enzymes, and metabolic genes are quantified by qRT-PCR.

-

Glucose Uptake Assay: The rate of glucose uptake in cells is measured using radiolabeled (e.g., 2-deoxy-D-[³H]glucose) or fluorescent glucose analogs.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for the management of metabolic syndrome. Its ability to concurrently target multiple pathological pathways, including inflammation, oxidative stress, and insulin resistance, underscores its value as a lead compound for drug development. The preclinical data are compelling, and early clinical findings are promising.

Future research should focus on several key areas:

-

Large-scale, long-term clinical trials are necessary to definitively establish the efficacy and safety of this compound in diverse patient populations with metabolic syndrome.

-

Pharmacokinetic and bioavailability studies are needed to optimize dosing and formulation for improved therapeutic outcomes.

-

Further elucidation of the molecular targets of this compound will provide a more comprehensive understanding of its mechanisms of action and may reveal novel therapeutic avenues.

-

Investigation of synergistic effects of this compound with existing therapies for metabolic syndrome could lead to more effective combination treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 6. Lipid-lowering effects of this compound in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of this compound in a Mouse Model of Acute Hepatorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound@SPIONs Alleviates Lipid-Oxidative Stress Injury of Zebrafish Blood Vessels via Regulating the Expression of JNK and MAPK Signaling Pathways in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Suppresses Migration and Invasion of Malignant Glioma Cells by Inactivating MAPK/ERK Signaling Pathway | PLOS One [journals.plos.org]

- 15. This compound Suppresses Migration and Invasion of Malignant Glioma Cells by Inactivating MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K and ERK/Nrf2 pathways are involved in this compound-induced heme oxygenase-1 expression in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Effect and Mechanism of this compound in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Potential Protective Effect of this compound on the Components of Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. This compound regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Oleanolic Acid: A Technical Guide

Abstract: Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has garnered significant scientific attention for its potent anti-inflammatory activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It is intended for researchers, scientists, and professionals in drug development. This document details the inhibitory actions of OA on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome. Furthermore, it elucidates the role of OA in the downregulation of pro-inflammatory enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Quantitative data from pertinent studies are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the replication and further investigation of these findings. Visual diagrams of critical signaling pathways and experimental workflows are included to enhance comprehension.

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic and unresolved inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] this compound, a phytochemical widely distributed in the plant kingdom, has demonstrated significant therapeutic potential as an anti-inflammatory agent.[2][3] This guide synthesizes current research to provide a comprehensive technical overview of its mechanisms of action.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, modulating several key signaling cascades and enzymatic activities that are central to the inflammatory process.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][4] this compound has been shown to be a potent inhibitor of this pathway.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[4][6]

This compound and its derivatives have been demonstrated to suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation of pro-inflammatory gene expression.[7][8] Studies have also indicated that this compound can suppress MafK expression, which in turn inhibits CBP-mediated p65 acetylation, a critical step for NF-κB transcriptional activity.[1]

Modulation of the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling route for a multitude of cytokines and growth factors involved in inflammation and immunity.[9] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[9][10]

This compound has been shown to interfere with this pathway by suppressing the phosphorylation of both JAK2 and STAT3.[10][11] By inhibiting the activation of STAT proteins, this compound can downregulate the expression of STAT-dependent pro-inflammatory genes.[9]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[12][13] Activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal that triggers the assembly of the inflammasome complex.[14]

This compound has been demonstrated to attenuate NLRP3 inflammasome activation.[12][15] It achieves this by suppressing both the upregulation of NLRP3 and the subsequent assembly of the inflammasome complex.[16] The inhibitory effect of this compound on the NLRP3 inflammasome leads to a reduction in the secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[13]

Inhibition of Pro-inflammatory Enzymes

This compound also targets key enzymes that produce inflammatory mediators.

-

Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. This compound and its derivatives have been shown to inhibit the expression of iNOS, thereby reducing NO production.[3][14]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been found to suppress the expression of COX-2, leading to a decrease in prostaglandin (B15479496) production.[3][7]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various studies, illustrating the potent anti-inflammatory effects of this compound and its derivatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and its Derivatives

| Compound | Cell Line | Inflammatory Mediator | IC50 Value | Reference |

| This compound | RAW 264.7 | Nitric Oxide (NO) | 31.28 ± 2.01 µg/mL (48h) | [17] |

| Diamine-PEGylated OA Derivative (OADP) | RAW 264.7 | Nitric Oxide (NO) | 1.09 ± 0.01 µg/mL (48h) | [17] |

| This compound | HSF, HPF, Snake Venom | Secretory Phospholipase A2 (sPLA2) | 3.08 to 7.78 µM | [18] |

| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | Macrophages | Inducible Nitric Oxide Synthase (iNOS) | >200,000 times more active than OA | [19] |

Table 2: Effects of this compound on Cytokine Production

| Model System | Treatment | Cytokine | Effect | Reference |

| LPS-stimulated RAW 264.7 cells | This compound | TNF-α, IL-1β, IL-6 | Decreased expression | [7][20] |

| High-Fat Diet Mice | This compound (25 & 50 mg/kg) | Pro-inflammatory markers in adipose tissue | Significantly down-regulated | [7] |

| Diabetic Rats with Carotid Artery Injury | This compound (100 mg/kg/day) | TNF-α, IL-1β, IL-6, IL-18 | Downregulated serum levels | [13] |

| Diamine-PEGylated OA Derivative (OADP) in RAW 264.7 cells | OADP (¾ IC50) | TNF-α | 57% decrease in expression | [17] |

| Diamine-PEGylated OA Derivative (OADP) in RAW 264.7 cells | OADP (¾ IC50) | IL-1β | 96% decrease in expression | [17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

4.1.1. Cell Culture and Treatment

-

Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.[4]

-

LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for an additional 24 hours.[4]

4.1.2. Cell Viability Assay (MTT Assay)

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][18]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

4.1.3. Nitric Oxide (NO) Measurement (Griess Assay)

-

Collect the cell culture supernatant after treatment.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.[12]

4.1.4. Cytokine Quantification (ELISA)

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[20][21]

4.1.5. Western Blot Analysis

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[7]

-

Probe the membrane with primary antibodies against target proteins (e.g., p-IκBα, iNOS, COX-2, β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.[12]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the anti-inflammatory activity of this compound.[2][22]

4.2.1. Animal Model and Treatment

-

Use male Wistar rats (150-200 g).

-

Administer this compound (e.g., 60 mg/kg, intraperitoneally) or vehicle control 30 minutes before inducing inflammation.[22]

-

Induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[5]

4.2.2. Measurement of Paw Edema

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound demonstrates robust anti-inflammatory properties through its ability to modulate multiple key signaling pathways and inhibit the production of pro-inflammatory mediators. Its multifaceted mechanism of action, targeting NF-κB, JAK/STAT, and the NLRP3 inflammasome, as well as iNOS and COX-2, underscores its significant potential as a therapeutic agent for a wide range of inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this promising natural compound. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective treatments for human inflammatory conditions.[6][23]

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory activity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prophylactic and therapeutic roles of this compound and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Anti-inflammatory effects of this compound on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]